Aurothiomalate

Description

Sodium this compound is a gold compound that is used for its immunosuppressive anti-rheumatic effects. Gold Sodium Thiomalate is supplied as a solution for intramuscular injection containing 50 mg of Gold Sodium Thiomalate per mL. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Properties

Key on ui mechanism of action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease. |

|---|---|

CAS No. |

33796-26-8 |

Molecular Formula |

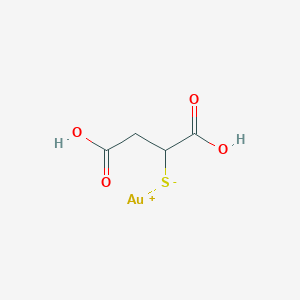

C4H5AuO4S |

Molecular Weight |

346.11 g/mol |

IUPAC Name |

1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+) |

InChI |

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |

InChI Key |

XJHSMFDIQHVMCY-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

Canonical SMILES |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

Synonyms |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origin of Product |

United States |

Foundational & Exploratory

Aurothiomalate's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide

Introduction

Sodium aurothiomalate, a gold-containing compound, has historically been a significant therapeutic agent in the management of rheumatoid arthritis (RA).[1][2] As a member of the disease-modifying antirheumatic drugs (DMARDs), its primary function is not merely symptomatic relief but to alter the underlying disease process, thereby slowing the progression of joint damage.[2][3] While newer biologic agents have become more prominent, a deep understanding of this compound's mechanism provides valuable insights into the pathophysiology of RA and the fundamental principles of immunomodulatory therapy. This technical guide synthesizes current knowledge on the molecular and cellular mechanisms by which this compound exerts its anti-arthritic effects, intended for researchers, scientists, and professionals in drug development.

The pathogenesis of rheumatoid arthritis is characterized by a complex interplay of immune cells leading to chronic inflammation of the synovial membrane, cartilage degradation, and bone erosion.[4] Key cellular players include macrophages, T-lymphocytes, and synovial fibroblasts, which produce a cascade of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][4] this compound's therapeutic efficacy stems from its ability to interfere with multiple facets of this inflammatory cascade. Its action is pleiotropic, impacting intracellular signaling pathways, enzyme function, and the activity of key immune cells.[1][3]

Core Mechanisms of Action

This compound's effects are multifaceted, primarily revolving around the modulation of immune cell function and the interruption of pro-inflammatory signaling cascades.

Inhibition of Pro-inflammatory Signaling Pathways

Two of the most critical signaling pathways in RA pathogenesis are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] this compound has been shown to target both.

a) NF-κB Pathway Inhibition

The NF-κB transcription factor is a master regulator of genes involved in inflammation and immunity.[6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[7] Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation.[7] This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes, including those for TNF-α, IL-1, and IL-6.[1][7]

Gold compounds, including this compound, have been demonstrated to be potent inhibitors of the NF-κB pathway.[8][9] The mechanism involves the direct inhibition of the IKK complex.[6][8] Specifically, the gold(I) ion has been shown to interact with and modify a critical cysteine residue (Cys-179) in the activation loop of the IKKβ subunit.[6][8] This modification prevents the activation of the kinase, thereby blocking the entire downstream cascade, preventing IκB degradation and subsequent NF-κB activation.[8][10][11] This inhibitory action is a cornerstone of this compound's anti-inflammatory effect.[9][12]

b) MAPK Pathway Modulation

The p38 MAPK pathway is another crucial signaling cascade in RA, regulating the production of inflammatory mediators like COX-2, matrix metalloproteinases (MMPs), and IL-6.[5][13] Activation of this pathway is strongly associated with the inflammatory and destructive processes in arthritic joints.[5][14]

This compound exerts an inhibitory effect on this pathway through a novel mechanism: the upregulation of MAPK Phosphatase 1 (MKP-1).[13] MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates p38 MAPK.[13] By increasing the expression of MKP-1, this compound leads to reduced phosphorylation (activation) of p38 MAPK.[13] This, in turn, suppresses the downstream expression of key inflammatory and tissue-degrading molecules, including COX-2, MMP-3, and IL-6, contributing to its anti-inflammatory and cartilage-protective effects.[13]

Effects on Immune Cells

This compound directly modulates the function of key immune cells involved in RA.

-

Macrophages: These cells are central to the inflammatory response in RA.[1] this compound has been shown to accumulate in macrophages and suppress their phagocytic activity.[3][15] It can also inhibit the release of inflammatory cytokines like TNF-α and IL-1 from these cells.[1] Furthermore, it may interfere with lysosomal enzyme activity within macrophages, which are involved in tissue degradation.[3][16]

-

T-Lymphocytes: T-cells play a crucial role in the autoimmune response. This compound can inhibit T-cell activation and proliferation.[17][18] Studies have shown it can interfere with the response of T-cells to Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, partly by inhibiting the expression of the IL-2 receptor.[17] Additionally, sodium this compound (but not auranofin) was found to inhibit the activity of Protein Kinase C (PKC) in T-cells, a critical enzyme in the T-cell activation signaling pathway.[19]

-

Chondrocytes: In joint cartilage, this compound has been shown to inhibit the expression of cyclooxygenase 2 (COX-2), matrix metalloproteinase 3 (MMP-3), and interleukin-6 (IL-6) in chondrocytes, which are key mediators of cartilage destruction and inflammation.[13]

Thiol-Related Mechanisms

The structure of this compound contains a thiol group (thiomalate), which is crucial to its activity.[20] In patients with RA, there is an increased level of reactive aldehydes and a depletion of free thiol pools.[20][21] Reactive aldehydes are cytotoxic and can contribute to cell destruction in the joints.[21] this compound can act by directly sequestering these harmful aldehydes and by augmenting the body's depleted intracellular thiol pools, thereby reducing oxidative stress and protecting cells from damage.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of this compound.

Table 1: Effects of this compound on Cellular Functions

| Cell Type/System | Parameter Measured | Effect of this compound | Concentration/Dose | Reference |

| Rat Lymphocytes | Mycoplasma-induced activation | Dose-dependent inhibition | 10 to 150 µg/mL | [22] |

| Human T-cells | IL-2 stimulated proliferation (³HTdR) | Inhibition | Not specified | [17] |

| Human T-cells | PHA-stimulated IL-2 receptor expression | Inhibition | Not specified | [17] |

| Jurkat T-cells | Protein Kinase C (PKC) activity | Dose-dependent inhibition | Pharmacologically relevant | [19] |

| Mouse Macrophages | Nitric Oxide (NO) production | Reduction | High concentrations | [9] |

| Mouse Macrophages | Nitric Oxide (NO) production | Stimulation | Low concentrations | [9] |

| Rat Alveolar Macrophages | β-glucuronidase, acid phosphatase activity | Inhibition (1 day post-injection) | 50 mg/kg (single dose) | [15] |

| Rat Alveolar Macrophages | β-glucuronidase, acid phosphatase activity | Elevation (4-12 days post-injection) | 50 mg/kg (single dose) | [15] |

| RA Synovial Tissue Cells | Zymosan-stimulated ROS generation | No inhibition | Not specified | [23] |

Table 2: Clinical Efficacy and Withdrawal Data (Comparative Studies)

| Study | Drug Arms | Duration | Reason for Withdrawal | Key Finding | Reference |

| Harth et al., 1987 | Auranofin vs. Sodium this compound (SATM) | 2 years | Adverse reactions more common with SATM; Insufficient response more common with Auranofin | Only 40% of patients completed 2 years of treatment in either group. | [24] |

| Williams et al., 1983 | Auranofin vs. SATM vs. Placebo | 20 weeks | Withdrawals for adverse effects 5 times more frequent with SATM than Auranofin. | Both gold compounds were superior to placebo. SATM showed slightly greater efficacy than auranofin. | [25] |

| Berglof et al., 1982 | Auranofin vs. SATM | > 6 months | Diarrhea most common with Auranofin; Rash most common with SATM. | Improvement was noted in both treatment groups. | [26] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.

Protocol 1: In Vitro Kinase Assay for IKKβ Inhibition

This protocol is a generalized representation of methods used to test direct inhibition of IKK by gold compounds.[6][8]

-

Expression and Purification of IKKβ:

-

The cDNA for human IKKβ is cloned into an expression vector (e.g., pGEX) with a tag (e.g., GST) for purification.

-

The vector is transformed into E. coli (e.g., BL21 strain).

-

Protein expression is induced (e.g., with IPTG).

-

Cells are lysed, and the tagged IKKβ protein is purified from the lysate using affinity chromatography (e.g., glutathione-sepharose beads).

-

-

Kinase Reaction:

-

The reaction is set up in a kinase buffer containing ATP (including radiolabeled [γ-³²P]ATP), a magnesium salt (MgCl₂), and a known IKKβ substrate (e.g., a GST-IκBα fusion protein).

-

Purified IKKβ enzyme is added to the reaction mixture.

-

This compound is added at a range of concentrations to different reaction tubes. A control tube with vehicle (e.g., DMSO) is included.

-

The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Analysis of Substrate Phosphorylation:

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

Proteins are separated by size using SDS-PAGE.

-

The gel is dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled, phosphorylated substrate.

-

The intensity of the bands corresponding to the phosphorylated substrate is quantified using densitometry to determine the level of kinase inhibition at each this compound concentration.

-

Protocol 2: Cellular Assay for MAPK Pathway Modulation in Chondrocytes

This protocol outlines the steps to investigate the effect of this compound on MKP-1 expression and p38 phosphorylation in a cellular context.[13]

-

Cell Culture:

-

Immortalized murine H4 chondrocytes or primary human chondrocytes are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The medium is then replaced with low-serum medium for a period of serum starvation to reduce basal signaling activity.

-

Cells are pre-treated with various concentrations of this compound or vehicle control for a defined period (e.g., 2 hours).

-

Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1β) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation, or a longer period (e.g., 1-2 hours) to measure MKP-1 protein expression.

-

-

Protein Extraction and Western Blot Analysis:

-

Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, MKP-1, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified to determine the relative changes in protein expression and phosphorylation.

-

Conclusion

The mechanism of action of sodium this compound in rheumatoid arthritis is complex and pleiotropic, reflecting the intricate nature of the disease itself. Its efficacy arises from a coordinated suppression of the immune system at multiple levels. The core of its action lies in the inhibition of the master inflammatory regulator NF-κB, achieved through direct targeting of the IKK complex. This is complemented by a distinct mechanism involving the upregulation of the phosphatase MKP-1, leading to the inactivation of the p38 MAPK pathway and a subsequent reduction in inflammatory and degradative enzymes. Furthermore, this compound directly impairs the function of key immune cells, including macrophages and T-lymphocytes, and may also mitigate cellular damage by restoring thiol balance.

While the use of this compound has declined with the advent of targeted biologic therapies, the study of its molecular mechanisms continues to provide invaluable knowledge for the field of rheumatology. It highlights fundamental inflammatory pathways that remain critical targets for modern drug development. Understanding how this historical DMARD successfully modulated such complex networks offers a robust foundation for designing the next generation of safer and more effective therapies for rheumatoid arthritis and other autoimmune disorders.

References

- 1. What is Sodium this compound used for? [synapse.patsnap.com]

- 2. gold sodium thiomalate; this compound, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]

- 3. mims.com [mims.com]

- 4. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]

- 5. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 6. Gold compound auranofin inhibits I[kappa]B kinase (IKK) by modifying Cys-179 of IKK[beta] subunit - ProQuest [proquest.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Gold Compounds and the Anticancer Immune Response [frontiersin.org]

- 11. Gold Compounds and the Anticancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. conquest.health [conquest.health]

- 15. Effect of in vivo administration of gold sodium thiomalate on rat macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is Aurothioglucose used for? [synapse.patsnap.com]

- 17. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of a gold salt on lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunomodulatory effects of therapeutic gold compounds. Gold sodium thiomalate inhibits the activity of T cell protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 21. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The effects of auranofin and gold sodium this compound on the chemiluminescent response of stimulated synovial tissue cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Chrysotherapy: A Technical History of Aurothiomalate in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aurothiomalate, a gold-based compound, holds a significant place in the history of pharmacotherapy, particularly in the management of rheumatoid arthritis (RA). This technical guide provides an in-depth exploration of the historical context, mechanism of action, clinical efficacy, and safety profile of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this once cornerstone therapy. The document summarizes quantitative data from key clinical trials, outlines experimental protocols for studying its effects, and visualizes its complex biological interactions through signaling pathway diagrams.

Historical Context: From Tuberculosis to Rheumatoid Arthritis

The medicinal use of gold compounds, known as chrysotherapy, dates back to 1890 when Robert Koch discovered that gold cyanide was toxic to the tuberculosis bacillus in vitro.[1] Although it proved ineffective in vivo, this finding sparked interest in the therapeutic potential of gold.[1][2] In the mid-1920s, Danish physicians popularized the use of gold compounds for treating pulmonary tuberculosis, despite a lack of convincing experimental evidence.[2][3]

The pivotal moment for this compound came in 1929 when Jacques Forestier, believing rheumatoid arthritis to be a form of tuberculosis, reported encouraging results in treating RA patients with gold salts.[1][3] This marked a renaissance for chrysotherapy, leading to the widespread use of injectable gold compounds like sodium this compound (Myocrisin) for decades.[1][4] At its peak, gold therapy was a mainstay for patients with active, progressive RA who were unresponsive to nonsteroidal anti-inflammatory drugs (NSAIDs).[5] However, its use began to decline in the 1980s and 1990s with the advent of less toxic and more effective treatments, such as methotrexate (B535133).[1][6]

Chemical Properties and Pharmacokinetics

Sodium this compound is an organogold compound where a gold(I) ion is coordinated to the thiol group of thiomalic acid.[7] It is administered via intramuscular injection.[8] Following administration, it is readily absorbed, reaching peak serum concentrations in 4-6 hours.[9] Gold from this compound is highly protein-bound (85-95%) and is widely distributed in body tissues, with accumulation in lymph nodes, bone marrow, liver, skin, and bone.[9][10] The elimination half-life is approximately 5-6 days, and it is primarily excreted in the urine (60-90%) and feces (10-40%).[9] In vivo, this compound dissociates, with gold binding to proteins and the release of free thiomalate.[11]

Mechanism of Action

The precise mechanism of action of sodium this compound is not fully elucidated, but its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties.[12] The gold moiety itself is considered the primary active component.[1]

Inhibition of Macrophage and T-Cell Function

This compound has been shown to inhibit the activity of macrophages, key cells in the inflammatory cascade of rheumatoid arthritis.[5] It suppresses the phagocytic activity of macrophages and polymorphonuclear leukocytes.[9] Furthermore, it interferes with T-cell function by inhibiting their proliferative responses to interleukin-2 (B1167480) (IL-2), partly by impeding IL-2 receptor expression.

Modulation of Cytokine Signaling and Pro-inflammatory Mediators

A significant aspect of this compound's action is its ability to inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[5] It is also known to inhibit the synthesis of prostaglandins.[13][14]

Inhibition of the NF-κB Signaling Pathway

This compound acts as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, this compound downregulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. While the exact molecular target within the pathway is not definitively established, it is believed to interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.

Clinical Efficacy and Safety

The efficacy of sodium this compound in rheumatoid arthritis has been demonstrated in numerous clinical trials. However, its use is limited by a significant incidence of adverse effects.

Quantitative Data from Clinical Trials

The following tables summarize data from key comparative clinical trials involving sodium this compound.

Table 1: Sodium this compound vs. Placebo in Rheumatoid Arthritis (20-week trial)

| Outcome Measure | Sodium this compound (GST) | Placebo |

| Number of Patients | Data not specified in abstract | Data not specified in abstract |

| Improvement in Pain/Tenderness Scores | Significant Improvement | No significant improvement |

| Improvement in Swollen Joints | Superior to Placebo | - |

| Withdrawals due to Adverse Effects | 5 times more frequent than placebo | - |

Source: Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial.[9]

Table 2: Sodium this compound vs. Auranofin in Rheumatoid Arthritis

| Outcome Measure | Sodium this compound (SATM/GSTM) | Auranofin (AF) |

| Number of Patients (2-year study) | 60 | 60 |

| Completion Rate (2 years) | 40% | 40% |

| Reason for Withdrawal (more common) | Adverse Reactions | Insufficient Therapeutic Response |

| Diarrhea | Less common | More common |

| Rash and Pruritus | More common | Less common |

Sources: Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study[15] and Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study.[16]

Table 3: Sodium this compound vs. Methotrexate in Rheumatoid Arthritis

| Outcome Measure | Sodium this compound (GSTM) | Methotrexate (MTX) |

| Number of Patients (26-week study) | 17 | 18 |

| Withdrawals due to Toxicity (26 weeks) | 6 (35.3%) | 2 (11.1%) |

| Number of Patients (12-month study) | 87 | 87 |

| Clinical Remission (12 months) | 21 (24.1%) | 10 (11.5%) |

| Withdrawals due to Toxicity (12 months) | 32 (36.8%) | 6 (6.9%) |

| Number of Patients (36-month study) | Not specified | Not specified |

| Clinical Remission (36 months, intention-to-treat) | 37.9% | 33.3% |

| Withdrawals due to Toxicity (36 months) | 52.9% | 16.1% |

Sources: Gold sodium thiomalate compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial[17], A randomized controlled trial of parenteral methotrexate compared with sodium this compound (Myochrysine) in the treatment of rheumatoid arthritis[1], Comparison of intramuscular methotrexate and gold sodium thiomalate in the treatment of early erosive rheumatoid arthritis: 12 month data of a double-blind parallel study of 174 patients[2], and A 36 month comparative trial of methotrexate and gold sodium thiomalate in the treatment of early active and erosive rheumatoid arthritis.

Adverse Effects

Adverse reactions are common with this compound therapy, leading to discontinuation in a significant percentage of patients.[6] The most frequent side effects are mucocutaneous reactions, including pruritus, dermatitis, and stomatitis.[15] Other notable adverse effects include:

-

Renal: Proteinuria, and less commonly, nephrotic syndrome.

-

Hematologic: Thrombocytopenia, leukopenia, and rarely, aplastic anemia.

-

Gastrointestinal: Nausea, vomiting, and diarrhea.

-

Other: Nitritoid reactions (flushing, dizziness, fainting) and chrysiasis (a permanent greyish-blue discoloration of the skin).[6][15]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are outlines of key experimental protocols used to investigate the effects of sodium this compound.

Assessment of Macrophage Function

Objective: To determine the effect of sodium this compound on macrophage phagocytosis and inflammatory responses.

Methodology Outline:

-

Macrophage Isolation and Culture: Isolate peritoneal or bone marrow-derived macrophages from mice or rats. Culture the cells in appropriate media (e.g., DMEM) supplemented with serum and antibiotics.

-

Treatment: Treat macrophage cultures with varying concentrations of sodium this compound for a specified duration.

-

Phagocytosis Assay:

-

Opsonize particles (e.g., zymosan, latex beads) with serum.

-

Add the opsonized particles to the macrophage cultures.

-

After incubation, wash away non-phagocytosed particles.

-

Lyse the macrophages and quantify the ingested particles, or visualize and count ingested particles using microscopy.

-

-

Cytokine Measurement:

-

Stimulate macrophages with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Collect cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Figure 2: Experimental workflow for assessing macrophage function.

T-Cell Proliferation Assay

Objective: To evaluate the inhibitory effect of sodium this compound on T-cell proliferation.

Methodology Outline:

-

T-Cell Isolation: Isolate T-lymphocytes from peripheral blood mononuclear cells (PBMCs).

-

Culture and Stimulation: Culture the T-cells in the presence of a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen and Interleukin-2 (IL-2).

-

Treatment: Add various concentrations of sodium this compound to the cell cultures.

-

Proliferation Measurement:

-

Add [³H]-thymidine to the cultures and incubate.

-

Harvest the cells and measure the incorporation of [³H]-thymidine into the DNA using a scintillation counter. A reduction in incorporation indicates inhibition of proliferation.

-

Western Blot for NF-κB Pathway Components

Objective: To investigate the effect of sodium this compound on the phosphorylation of IKK and IκBα.

Methodology Outline:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, synoviocytes) and treat with sodium this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated IKK (p-IKK), total IKK, phosphorylated IκBα (p-IκBα), and total IκBα.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize protein bands using a chemiluminescent substrate.

-

Conclusion

Sodium this compound represents a fascinating chapter in the history of medicine, demonstrating the evolution of treatment paradigms for chronic inflammatory diseases. While its clinical use has been largely superseded by more modern therapies with improved safety profiles, the study of this compound continues to provide valuable insights into the immunopathology of rheumatoid arthritis and the mechanisms of anti-inflammatory drug action. For drug development professionals, the story of this compound serves as a compelling case study in the balance between efficacy and toxicity and highlights the ongoing need for targeted therapies with greater precision and fewer off-target effects. The historical and mechanistic understanding of this compound can inform the development of novel immunomodulatory agents for a range of inflammatory and autoimmune disorders.

References

- 1. Induction of arthritis in rats with mBSA [protocols.io]

- 2. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. svarlifescience.com [svarlifescience.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Macrophage Survival Assay Using High Content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium this compound, gold keratinate, and various tetracyclines in mycoplasma-induced arthritis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis, Chemical Properties, and Signaling Pathways of Sodium Aurothiomalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aurothiomalate, a gold-containing compound, has long been a subject of scientific interest due to its therapeutic applications, particularly as a disease-modifying antirheumatic drug (DMARD).[1] This technical guide provides a comprehensive overview of the synthesis pathway, chemical properties, and the intricate signaling pathways modulated by sodium this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthesis Pathway

The synthesis of sodium this compound involves the reaction of a gold(I) halide with disodium (B8443419) thiomalate. A common method utilizes gold(I) iodide, which is reacted with thiomalic acid in an aqueous solution. The resulting mono- and disodium salts are then precipitated.[2]

Reaction Scheme:

The fundamental reaction involves the coordination of the gold(I) ion to the thiol group of thiomalic acid.[3]

Caption: Synthesis of Sodium this compound from Thiomalic Acid and Gold(I) Iodide.

Chemical Properties

Sodium this compound is characterized as a fine, pale yellow, hygroscopic powder with a metallic taste.[3] It is very soluble in water but practically insoluble in alcohol and ether.[3]

Quantitative Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃AuNa₂O₄S | [4] |

| Molecular Weight | 390.07 g/mol | [4] |

| Appearance | Yellow-white crystalline solid | [2] |

| Solubility in Water | 200 mg/mL (512.73 mM) | [5] |

| Purity | 99.66% | [4] |

Experimental Protocols

Synthesis of Sodium this compound

A detailed method for the synthesis of sodium this compound is described in U.S. Patent 1,994,213.[5] The following protocol is based on this method:

-

Neutralization of Thiomalic Acid: Dissolve 15 grams of pure thiomalic acid in an aqueous solution of 12 grams of sodium hydroxide, adjusting the total volume to 200 cc.

-

Reaction with Gold(I) Iodide: In a cold environment, mix the sodium thiomalate solution with a suspension of 32.4 grams of freshly prepared gold(I) iodide in 200 cc of water. The gold iodide will dissolve, leading to the formation of sodium this compound and sodium iodide.

-

Precipitation: Add 400 cc of ethyl alcohol to the solution. This will cause the sodium this compound to precipitate as an oily liquid, while the sodium iodide remains in solution.

-

Purification:

-

Separate the oily precipitate and redissolve it in water.

-

Precipitate the sodium this compound again using alcohol.

-

Dissolve the precipitate in the smallest possible amount of water.

-

Add an equal volume of glycerine to this solution.

-

Add the mixture to an excess of methyl alcohol to precipitate the solid sodium this compound.

-

-

Final Product: Wash the resulting solid with methyl alcohol and dry it to obtain a white powder with a yellowish-green tinge.[5]

Characterization Methods

The characterization of sodium this compound and its derivatives often involves a multi-technique approach to elucidate its chemical nature and structure. These techniques include:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the constituent elements.

-

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): To visualize the morphology and size of nanoparticles if applicable.

-

Small-Angle X-ray Scattering (SAXS): To analyze the size, shape, and distribution of nanoparticles in a sample.

-

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES): To probe the local atomic structure and coordination environment of the gold atoms.

-

UV-Vis Spectroscopy: To study the electronic properties of the compound.

Signaling Pathways

The therapeutic and biological effects of sodium this compound are attributed to its modulation of several key signaling pathways, primarily those involved in inflammation and cell growth.

Inhibition of PKCι Signaling Pathway

Sodium this compound is a potent and selective inhibitor of the oncogenic Protein Kinase C iota (PKCι) signaling pathway.[5][6] It has been demonstrated that this compound inhibits the interaction between PKCι and its adaptor protein Par6.[7] This inhibition blocks the downstream activation of a signaling cascade involving Rac1, Pak, Mek 1/2, and Erk 1/2, which is crucial for transformed cell growth.[8]

Caption: Inhibition of the PKCι-Par6 Signaling Pathway by Sodium this compound.

Modulation of NF-κB and Pro-inflammatory Cytokine Production

Sodium this compound has been shown to inhibit the activation of the transcription factor NF-κB.[2] By doing so, it blocks the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1] This action is central to its anti-inflammatory effects in the treatment of rheumatoid arthritis.

Caption: Sodium this compound's Inhibition of NF-κB and Pro-inflammatory Cytokines.

Inhibition of Prostaglandin (B15479496) Synthesis

The mechanism of action of sodium this compound also involves the inhibition of prostaglandin synthesis.[9] Prostaglandins are key mediators of inflammation, and by reducing their synthesis, this compound contributes to its anti-inflammatory and analgesic effects. The primary targets in this pathway are the cyclooxygenase (COX) enzymes.

Caption: Inhibition of Prostaglandin Synthesis by Sodium this compound.

References

- 1. What is Sodium this compound used for? [synapse.patsnap.com]

- 2. medkoo.com [medkoo.com]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound sodium | CymitQuimica [cymitquimica.com]

- 5. This compound sodium | PKC | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound inhibits transformed growth by targeting the PB1 domain of protein kinase Ciota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atypical protein kinase C iota expression and this compound sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium this compound - Wikipedia [en.wikipedia.org]

The Impact of Aurothiomalate on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aurothiomalate, a gold-based compound historically used as a disease-modifying antirheumatic drug (DMARD), exerts its anti-inflammatory effects in part by modulating the synthesis of prostaglandins, key mediators of inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound interferes with the prostaglandin (B15479496) synthesis cascade. It focuses on its inhibitory actions on two critical enzymes: cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases.

This compound has been shown to inhibit the synthesis of prostaglandins, although its precise mechanism of action is multifaceted and not entirely elucidated.[1] This guide will explore the current understanding of how this compound affects the key enzymes and signaling pathways involved in prostaglandin E2 production, with a particular focus on its therapeutic implications in inflammatory diseases like rheumatoid arthritis.

Mechanism of Action: Inhibition of Prostaglandin E2 Synthesis

This compound interferes with prostaglandin E2 (PGE2) synthesis at two key enzymatic steps: the conversion of arachidonic acid to prostaglandin H2 (PGH2) catalyzed by cyclooxygenase-2 (COX-2), and the subsequent isomerization of PGH2 to PGE2 by microsomal prostaglandin E synthase-1 (mPGES-1).

Inhibition of Cyclooxygenase-2 (COX-2) Expression

This compound does not directly inhibit the enzymatic activity of COX-2. Instead, it suppresses the expression of the COX-2 enzyme. This is achieved by destabilizing the COX-2 messenger RNA (mRNA), leading to a reduction in the amount of COX-2 protein produced.[2] This effect is mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound increases the expression of MAPK phosphatase 1 (MKP-1), an enzyme that dephosphorylates and inactivates p38 MAPK.[2] The reduced activity of p38 MAPK leads to the destabilization of COX-2 mRNA.[2]

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Expression

In addition to its effects on COX-2, this compound has been shown to inhibit the expression of microsomal prostaglandin E synthase-1 (mPGES-1) in a dose-dependent manner.[1] mPGES-1 is an inducible enzyme that is often upregulated during inflammation and works in concert with COX-2 to produce PGE2. By reducing the expression of mPGES-1, this compound further limits the capacity of the cell to synthesize PGE2, even when arachidonic acid and PGH2 are available.

Quantitative Data on the Inhibition of Prostaglandin E2 Synthesis

| Target | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |

| PGE2 Production | Primary Human Chondrocytes | Interleukin-1β (IL-1β) | Dose-dependent | Inhibition of PGE2 production | [1] |

| COX-2 Expression | Murine H4 Chondrocytes | Interleukin-1β (IL-1β) | Dose-dependent | Inhibition of COX-2 expression | [2] |

| mPGES-1 Expression | Primary Human Chondrocytes | Interleukin-1β (IL-1β) | Dose-dependent | Inhibition of mPGES-1 expression | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on COX-2 Expression

The following diagram illustrates the signaling pathway through which this compound inhibits COX-2 expression.

Caption: this compound's inhibitory effect on COX-2 expression.

Experimental Workflow for Investigating this compound's Effect on PGE2 Production

The diagram below outlines a typical experimental workflow to assess the impact of this compound on inflammation-induced PGE2 production in chondrocytes.

References

Immunosuppressive Properties of Gold Compounds: A Technical Guide to Aurothiomalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold compounds, particularly sodium aurothiomalate, have a long history in the treatment of rheumatoid arthritis, primarily attributed to their immunosuppressive and anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, focusing on its effects on key immune cells and signaling pathways. Quantitative data on its inhibitory activities are summarized, detailed experimental protocols for assessing its effects are provided, and the core signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and rheumatology.

Introduction

Sodium this compound is a gold-based disease-modifying antirheumatic drug (DMARD) that has been utilized for its therapeutic effects in inflammatory conditions, most notably rheumatoid arthritis. Its efficacy stems from its ability to modulate the immune system, thereby reducing inflammation and mitigating disease progression. The precise molecular mechanisms underlying its immunosuppressive effects are multifaceted and involve the inhibition of various immune cell functions and interference with critical intracellular signaling cascades. This guide will dissect these mechanisms, providing both qualitative and quantitative insights into the immunopharmacology of this compound.

Effects on Immune Cells

This compound exerts its immunosuppressive effects by targeting a range of immune cells, including T lymphocytes, B lymphocytes, and macrophages.

T Lymphocytes

T cells play a central role in orchestrating the adaptive immune response, and their dysregulation is a hallmark of autoimmune diseases. This compound has been shown to directly interfere with T cell function. It inhibits T cell proliferation in response to mitogens and antigens.[1][2] Studies have demonstrated that sodium this compound (SATM) inhibits the incorporation of tritiated thymidine (B127349) in T cells stimulated with phytohemagglutinin (PHA) and in mixed lymphocyte reactions.[1] Furthermore, it can interfere with the signaling pathways downstream of the T cell receptor (TCR), impacting T cell activation and effector functions. Specifically, it has been found to inhibit T cell responses to Interleukin-2 (B1167480) (IL-2), partly by interfering with IL-2 receptor expression.[3]

B Lymphocytes

B lymphocytes are responsible for antibody production, and their hyperactivity contributes to the pathogenesis of antibody-mediated autoimmune diseases. This compound has been shown to inhibit polyclonal immunoglobulin secretion by human mononuclear cells in vitro.[4] This effect is attributed to a direct impact on both B lymphocytes and macrophages.[4]

Macrophages

Macrophages are key players in both innate and adaptive immunity, functioning as antigen-presenting cells (APCs) and producers of pro-inflammatory cytokines. This compound can modulate macrophage function, including their cytokine production profile. Pretreatment of macrophages with sodium this compound (GSTM) has been shown to inhibit their ability to support the pokeweed mitogen-induced plaque-forming cell response.[4]

Modulation of Cytokine Production

A key aspect of this compound's immunosuppressive activity is its ability to alter the balance of pro-inflammatory and anti-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

This compound has been demonstrated to suppress the production of several key pro-inflammatory cytokines implicated in the pathology of rheumatoid arthritis. In experimental models, it has been shown to effectively suppress the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in synovial fibroblasts from rheumatoid arthritis patients.[5]

Promotion of Anti-inflammatory Cytokines

In addition to inhibiting pro-inflammatory cytokines, gold compounds may also promote the production of anti-inflammatory cytokines. Some studies suggest that this compound treatment can enhance the expression of Interleukin-10 (IL-10) in activated macrophages.[5] IL-10 is a potent anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines.[5]

Core Signaling Pathways

The immunosuppressive effects of this compound are mediated through its interference with crucial intracellular signaling pathways that regulate immune cell activation and inflammatory gene expression.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. This compound has been identified as an inhibitor of the NF-κB pathway.[1][5][6] By inhibiting NF-κB activation, this compound can downregulate the expression of a wide range of inflammatory mediators, contributing significantly to its anti-inflammatory effects.[5]

Caption: this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and inhibiting the expression of inflammatory genes.

Modulation of the MAPK Pathway

Mitogen-activated protein kinase (MAPK) pathways are another critical set of signaling cascades involved in cellular responses to a variety of stimuli, including inflammatory cytokines. The p38 MAPK pathway, in particular, plays a significant role in regulating the production of inflammatory mediators. This compound has been shown to modulate the p38 MAPK pathway.[6] A novel mechanism of action for this compound involves the increased expression of MAPK phosphatase 1 (MKP-1).[6] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates p38 MAPK.[6] By upregulating MKP-1, this compound leads to reduced activation of p38 MAPK, which in turn suppresses the expression of downstream targets like cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), and IL-6.[6]

Caption: this compound increases the expression of MKP-1, which in turn dephosphorylates and inactivates p38 MAPK, leading to the suppression of inflammatory mediator expression.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various immune parameters.

Table 1: Effect of this compound on Lymphocyte Proliferation

| Cell Type | Stimulant | This compound Concentration | Inhibition | Reference |

| Human Mononuclear Cells | Pokeweed Mitogen | Dose-dependent | Inhibition of plaque forming cell response | [4] |

| Murine CTLL2 cells | Recombinant IL-2 | Not specified | Inhibition of tritiated thymidine incorporation | [3] |

| Human T cells | Phytohemagglutinin (PHA) | Not specified | Inhibition of tritiated thymidine incorporation | [3] |

Table 2: Effect of this compound on Cytokine Production

| Cell Type | Stimulant | Cytokine | This compound Concentration | Effect | Reference |

| Human Monocytes | - | IL-1 | Up to 100 µg/ml | No effect | [7] |

| Human Mononuclear Cells | Phytohemagglutinin (PHA) | IFN-γ | Dose-dependent | Decrease in levels | [8] |

| Human Mononuclear Cells | - | IL-6, IL-10 | Dose-dependent | Increase in producing cells | [8] |

| Murine H4 Chondrocytes | IL-1β | IL-6 | Not specified | Inhibition of expression | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunosuppressive properties of this compound.

T-Cell Proliferation Assay (Tritiated Thymidine Incorporation)

This assay measures the proliferation of T cells in response to a stimulus by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL) or specific antigen

-

Sodium this compound (various concentrations)

-

[³H]-thymidine (1 µCi/well)

-

96-well flat-bottom microtiter plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of medium containing the T-cell mitogen or antigen to the appropriate wells.

-

Add 50 µL of medium containing various concentrations of sodium this compound or vehicle control to the wells.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

-

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Caption: A schematic representation of the key steps involved in a tritiated thymidine-based T-cell proliferation assay to assess the inhibitory effects of this compound.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and the inhibitory effect of this compound on this process.

Materials:

-

Adherent cells (e.g., HeLa cells or synoviocytes)

-

Cell culture medium

-

Stimulant (e.g., TNF-α at 10 ng/mL)

-

Sodium this compound (various concentrations)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of sodium this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with TNF-α for 30-60 minutes.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of p65 using a fluorescence microscope.

Western Blot for p38 MAPK Phosphorylation

This technique is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation, and how it is affected by this compound.

Materials:

-

Cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phosphorylated p38 MAPK and total p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells and treat with a stimulant (e.g., IL-1β) in the presence or absence of this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal loading.

Conclusion

Sodium this compound is a potent immunosuppressive agent with a complex mechanism of action that involves the modulation of multiple immune cell types and signaling pathways. Its ability to inhibit T cell proliferation, reduce the production of pro-inflammatory cytokines, and interfere with the NF-κB and p38 MAPK signaling pathways provides a strong rationale for its therapeutic use in autoimmune diseases like rheumatoid arthritis. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and clinicians seeking to further understand and utilize the immunomodulatory properties of this gold compound. Further research into the specific molecular targets of this compound will likely unveil additional therapeutic opportunities and aid in the development of more targeted and effective immunomodulatory drugs.

References

- 1. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of sodium this compound on the polyclonal immunoglobulin secretion by human mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of gold on cytokine production in vitro; increase of monocyte dependent interleukin 10 production and decrease of interferon-gamma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Aurothiomalate's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aurothiomalate, a gold-based compound, has a long history in the treatment of rheumatoid arthritis. Its therapeutic efficacy is attributed to its diverse immunomodulatory and anti-inflammatory effects. This technical guide provides an in-depth overview of the in-vitro bioactivity of this compound, focusing on its cellular and molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Bioactivities and Quantitative Data

This compound exerts its effects on a variety of immune cells and enzymatic targets. The following tables summarize the available quantitative data on its in-vitro bioactivity.

| Target Enzyme | Organism/Tissue Source | Method | Parameter | Value | Reference |

| β-Glucuronidase | Bovine liver | Enzymatic Assay | K1 (Equilibrium Constant) | ~4000 µM | [1] |

| Acid Phosphatase | Wheat germ | Enzymatic Assay | K1 (Equilibrium Constant) | Not explicitly stated, but inhibited by NaAuTM | [1] |

Note: Specific IC50 values for the inhibition of β-Glucuronidase and Acid Phosphatase by sodium this compound were not available in the reviewed literature. The provided equilibrium constant (K1) for β-Glucuronidase indicates a relatively low affinity of interaction.

| Cellular Process | Cell Type | Stimulus | Assay | Effect | Concentration Range | Reference |

| Lymphocyte Proliferation | Rat Lymphocytes | Mycoplasma pulmonis mitogen | Not Specified | Dose-dependent inhibition | 10 to 150 µg/mL | [2] |

| T-Cell Proliferation | Human Mononuclear Cells | Phytohaemagglutinin (PHA) | Not Specified | Inhibition | ≥ 2.0 µg/mL | [3] |

| Immunoglobulin Secretion | Human Lymphocytes | Pokeweed Mitogen (PWM) | Reverse Hemolytic Plaque Forming Cell (PFC) Assay | Dose-dependent inhibition | Not Specified | |

| Interleukin-1 (IL-1) Production | Human Monocytes | Lipopolysaccharide (LPS) | Not Specified | No effect on IL-1 production | Up to 100 µg/mL | [3] |

| Interleukin-1 (IL-1) Production | Rabbit | Pyrogens (in-vivo) | Lymphocyte Activating Factor Assay | No suppression of IL-1 production | Not Specified | [4] |

Key Signaling Pathways Affected by this compound

This compound has been shown to modulate key inflammatory signaling pathways, including the NF-κB and IL-2 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been identified as an inhibitor of this pathway.[5]

References

- 1. Inhibition of several enzymes by gold compounds. II. beta-Glucuronidase, acid phosphatase and L-malate dehydrogenase by sodium thiomalatoraurate (I), sodium thiosulfatoaurate (I) and thioglucosoaurate (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium this compound does not block interleukin 1 production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurothiomalate's Role in Modulating Phagocytic Cell Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aurothiomalate, a gold-based compound historically used in the treatment of rheumatoid arthritis, exerts significant immunomodulatory effects by altering the activity of phagocytic cells such as macrophages and neutrophils. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates key functions of these cells, including phagocytosis, respiratory burst, cytokine production, and lysosomal enzyme activity. A central mechanism of its action involves the inhibition of the NF-κB signaling pathway. This document details the experimental protocols for assessing these cellular functions and presents quantitative data from various studies in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's interaction with phagocytic cells.

Introduction

Phagocytic cells, including macrophages and neutrophils, are critical components of the innate immune system, responsible for the engulfment and elimination of pathogens, cellular debris, and foreign particles. Their activity is tightly regulated to ensure an effective immune response while preventing excessive inflammation and tissue damage. Dysregulation of phagocytic cell function is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Gold compounds, such as sodium this compound, have been recognized for their therapeutic potential in modulating these cellular activities. This guide explores the multifaceted role of this compound in influencing the core functions of phagocytic cells.

Modulation of Phagocytic Cell Functions by this compound

This compound has been shown to have a complex and sometimes contradictory effect on the various functions of phagocytic cells. The specific outcomes often depend on the concentration of the drug, the duration of exposure, and the specific type of phagocytic cell being studied.

Phagocytosis

While the primary role of phagocytes is to engulf particulate matter, studies on the effect of this compound on this process have yielded varied results. Some research indicates that this compound does not significantly decrease the binding and ingestion of bacteria by macrophages.

Oxidative Burst

The production of reactive oxygen species (ROS), known as the oxidative burst, is a key microbicidal mechanism of phagocytes. This compound has been observed to modestly inhibit the generation of superoxide (B77818) anions (O2-) by polymorphonuclear leukocytes (PMNLs).[1] However, its effect on adherent mononuclear phagocytic cells (AMNCs) in this regard appears to be minimal.[1] The impact on the oxidative burst can also be influenced by the formulation of the this compound preparation.[2]

Cytokine Production

This compound influences the production of key inflammatory cytokines by monocytes and macrophages. While some gold compounds like Auranofin have been shown to inhibit the production of Interleukin-1 (IL-1), preincubation with sodium this compound at concentrations up to 100 micrograms/ml had no effect on IL-1 production by monocytes.[3] Similarly, monocytes from individuals receiving sodium this compound showed no significant change in either basal or LPS-stimulated Interleukin-6 (IL-6) production.[4]

Lysosomal Enzyme Activity

Gold compounds are known to accumulate in the lysosomes of macrophages.[5] In vitro studies have demonstrated that this compound can inhibit the activities of lysosomal enzymes such as β-glucuronidase and acid phosphatase.[5] However, in vivo administration has shown a more complex, time-dependent effect, with an initial inhibition followed by an elevation of these enzyme activities.[5]

Signaling Pathway Modulation: The Role of NF-κB

A primary mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. By inhibiting NF-κB, this compound can effectively dampen the inflammatory cascade in phagocytic cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of sodium this compound on various phagocytic cell activities as reported in the literature.

Table 1: Effect of Sodium this compound on Oxidative Burst

| Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Polymorphonuclear Leukocytes (PMNLs) | Phorbol myristate acetate (B1210297) (PMA) / fMLP | 100 µg Au/ml | Modest inhibition of O₂⁻ generation | [1] |

| Adherent Mononuclear Phagocytic Cells (AMNCs) | Phorbol myristate acetate (PMA) / fMLP | Up to 100 µg Au/ml | No inhibition of O₂⁻ generation | [1] |

| Polymorphonuclear Leukocytes (PMN) | Phorbol myristate acetate (PMA) | Varies (commercial prep.) | Inhibition or enhancement depending on preparation | [2] |

Table 2: Effect of Sodium this compound on Cytokine Production

| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |

| Human Monocytes | LPS | Up to 100 µg/ml | IL-1 | No effect on production | [3] |

| Human Monocytes from RA patients | LPS | In vivo treatment | IL-6 | No significant change in production | [4] |

Table 3: Effect of Sodium this compound on Lysosomal Enzyme Activity

| Cell Type | Treatment | Enzyme | Effect | Reference |

| Rat Alveolar Macrophages | In vitro | β-glucuronidase, Acid phosphatase | Inhibition | [5] |

| Rat Alveolar Macrophages | In vivo (single 50 mg/kg injection) | β-glucuronidase, Acid phosphatase, Lysozyme | Initial inhibition, then elevation (β-glucuronidase, Acid phosphatase) | [5] |

| Rat Alveolar Macrophages | In vivo (weekly for 8 weeks) | β-glucuronidase, Acid phosphatase | Elevated throughout | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Phagocytosis Assay using RAW 264.7 Macrophages

This protocol describes an in vitro method for evaluating phagocytosis using the RAW 264.7 macrophage-like cell line.

Measurement of Superoxide Anion Production by Cytochrome c Reduction

This assay quantifies the amount of superoxide anion (O₂⁻) released by neutrophils.

Quantification of Cytokine Production by ELISA

This protocol outlines the general steps for measuring the concentration of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants.

Conclusion

Sodium this compound modulates the activity of phagocytic cells through a variety of mechanisms, with the inhibition of the NF-κB signaling pathway being a key component of its anti-inflammatory effects. Its influence on specific cellular functions such as phagocytosis, oxidative burst, and cytokine production can be complex and context-dependent. The detailed protocols and compiled quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the immunomodulatory properties of this compound and similar compounds. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting phagocyte-mediated inflammation.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. abmgood.com [abmgood.com]

- 6. 7. Phagocytosis assay [bio-protocol.org]

The Rise and Fall of a Golden Warrior: An In-depth Technical Guide to the Discovery and Development of Aurothiomalate as a DMARD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of sodium aurothiomalate, a historically significant Disease-Modifying Antirheumatic Drug (DMARD).

Introduction: The Dawn of Chrysotherapy

Sodium this compound, a gold-containing compound, represents a pivotal chapter in the history of rheumatoid arthritis (RA) treatment. For decades, "chrysotherapy" or gold therapy was a cornerstone in the management of moderate to severe RA, offering hope for disease modification in an era with limited therapeutic options.[1] Its use stemmed from the now-debunked theory that RA was related to tuberculosis, a disease for which gold compounds were being investigated in the 1920s.[1][2] While its use has waned with the advent of more targeted and less toxic therapies, the story of this compound offers valuable insights into the evolution of RA treatment and the intricate interplay between serendipity, clinical observation, and mechanistic discovery in drug development.

Discovery and Development: A Historical Perspective

The journey of this compound from a speculative treatment to a widely used DMARD was a gradual process marked by empirical evidence.

-

Early 20th Century: The German bacteriologist Robert Koch's discovery in 1890 that gold compounds could inhibit the growth of tuberculosis-causing bacteria laid the groundwork for gold's medicinal exploration.[2]

-

1929: French physician Jacques Forestier first reported the potential benefits of gold compounds in patients with RA, observing improvements in joint inflammation.[3]

-

Mid-20th Century: Through numerous clinical trials, injectable gold salts, including sodium this compound, became established as a standard treatment for RA. These early studies, though often lacking the rigorous design of modern trials, consistently demonstrated their ability to reduce synovitis and improve patient outcomes.

-

Late 20th Century: The development of newer DMARDs with more favorable safety profiles, such as methotrexate (B535133), led to a significant decline in the use of this compound.[1] Concerns over a high incidence of adverse effects, some of which were severe, ultimately relegated chrysotherapy to a second- or third-line option.[4]

Mechanism of Action: Unraveling the Golden Touch

The precise mechanism of action of sodium this compound is not fully elucidated but is understood to be multifactorial, involving the modulation of various components of the immune system. The gold (I) ion is believed to be the active component, and its attachment to a sulfur-containing ligand is crucial for its therapeutic effect.

3.1. Cellular and Molecular Targets

This compound exerts its effects on several key immune cells and pathways:

-

Inhibition of Macrophage Function: this compound is known to accumulate in macrophages, where it can inhibit phagocytosis and the release of pro-inflammatory mediators.[5] It has been shown to suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) by these cells.[1][6]

-

Modulation of Lymphocyte Activity: The compound can inhibit T-cell activation and proliferation.[7] Studies have demonstrated that sodium this compound can interfere with the response of T-cells to Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, partly by inhibiting IL-2 receptor expression.[3]

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4] By blocking NF-κB, this compound can effectively dampen the inflammatory cascade central to RA pathogenesis.

-

Thiol Sequestration and Antioxidant Effects: As a thiol-containing compound, this compound can directly sequester reactive aldehydes, which are cytotoxic molecules produced during inflammation. It can also augment intracellular thiol pools, thereby enhancing the cellular antioxidant capacity and buffering against oxidative stress.[8]

-

Inhibition of Prostaglandin Synthesis: this compound is known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain.

3.2. Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by sodium this compound.

Caption: Inhibition of the NF-κB signaling pathway in macrophages by sodium this compound.

Caption: Modulation of T-cell activation and proliferation by sodium this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of sodium this compound.

4.1. Synthesis of Sodium this compound

-

Principle: This method describes the chemical synthesis of sodium this compound through the reaction of sodium thiomalate with gold iodide.[4]

-

Materials: Thiomalic acid, sodium hydroxide (B78521), gold (I) iodide, ethyl alcohol, methyl alcohol, glycerine, distilled water.

-

Procedure:

-

Neutralize 15 g of pure thiomalic acid with 12 g of sodium hydroxide in an aqueous solution to a total volume of 200 cc.

-

In a separate container, suspend 32.4 g of freshly prepared gold iodide in 200 cc of water.

-

Mix the sodium thiomalate solution with the gold iodide suspension in the cold. The gold iodide will dissolve, forming sodium this compound and sodium iodide.

-

Add 400 cc of ethyl alcohol to precipitate the sodium this compound as an oily liquid, while the sodium iodide remains in solution.

-

Separate the oily liquid, dissolve it in water, and precipitate again with ethyl alcohol for purification.

-

Dissolve the purified precipitate in the minimum amount of water, add an equal volume of glycerine, and then add this mixture to an excess of methyl alcohol to obtain a solid precipitate.

-

Wash the solid precipitate with methyl alcohol and dry to yield sodium this compound as a white powder with a yellowish-green tinge.

-

Caption: Workflow for the synthesis of sodium this compound.

4.2. Lymphocyte Proliferation Assay

-